Product packaging for 1,2,3,10b-Tetrahydrofluoranthene(Cat. No.:CAS No. 20279-21-4)

1,2,3,10b-Tetrahydrofluoranthene

Cat. No.: B1597030
CAS No.: 20279-21-4
M. Wt: 206.28 g/mol
InChI Key: VMBZUGDYWLFLEU-UHFFFAOYSA-N
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Description

Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Chemistry Research

Polycyclic Aromatic Hydrocarbons (PAHs) are a large class of organic compounds characterized by the presence of two or more fused aromatic rings. nih.gov These compounds are widespread environmental pollutants, primarily formed during the incomplete combustion of organic materials. nih.gov The structure of PAHs, which can be linear, angular, or clustered, significantly influences their physicochemical properties and environmental fate. nih.gov

1,2,3,10b-Tetrahydrofluoranthene, with the chemical formula C₁₆H₁₄, is a hydrogenated derivative of the PAH fluoranthene (B47539). nist.govchemicalbook.com Unlike its fully aromatic parent compound, this compound contains a partially saturated ring system, which alters its chemical and physical properties. Research in PAH chemistry often categorizes compounds based on their molecular weight, with lower molecular weight PAHs generally exhibiting higher water solubility. nih.gov The study of hydrogenated PAHs like this compound provides valuable insights into the transformation and degradation pathways of PAHs in the environment.

Historical Development of Research on Hydrogenated Fluoranthenes

The study of hydrogenated forms of fluoranthene and other PAHs has evolved with advancements in analytical and synthetic chemistry. Initially, research focused on the isolation and identification of PAHs from various environmental and industrial sources. Over time, interest grew in understanding the metabolic and environmental breakdown of these compounds.

A significant area of research has been the biological transformation of PAHs. For instance, studies have demonstrated that bacterial communities can utilize fluoranthene as a sole carbon source, transforming it into various other compounds. researchgate.net This process of biodegradation is a key area of research for the remediation of PAH-contaminated sites. researchgate.net Fungi have also been identified as capable of degrading fluoranthene. mdpi.com

More recently, synthetic chemistry has played a crucial role in the targeted creation of specific hydrogenated PAH derivatives. For example, the synthesis of perfluorinated analogs of this compound has been achieved through reactions involving perfluoro-1-ethyltetralin and 1,2,3,4-tetrafluorobenzene (B1293379) in the presence of antimony pentafluoride. mdpi.comresearchgate.net These synthetic routes allow for detailed structural and spectroscopic analysis of specific isomers, contributing to a deeper understanding of their chemical behavior. mdpi.comresearchgate.net

Significance in Contemporary Chemical and Environmental Sciences

In the field of analytical chemistry, the development of methods to detect and quantify trace levels of PAH metabolites is important for monitoring human exposure. nih.gov For example, a metabolite of phenanthrene, another PAH, is considered a potential biomarker for assessing human exposure to PAHs. nih.gov

Furthermore, the synthesis of novel derivatives, such as perfluorinated this compound, opens up possibilities in materials science and medicinal chemistry. mdpi.com Fluorinated organic compounds are of increasing interest for their potential applications in various fields. mdpi.com

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₆H₁₄
Molecular Weight206.28 g/mol
CAS Registry Number20279-21-4
IUPAC NameThis compound

Data sourced from PubChem and NIST Chemistry WebBook. nist.govnih.gov

Table 2: Key Research Findings on Hydrogenated Fluoranthenes

Research FocusKey Finding
SynthesisPerfluoro-3-ethyl-1,2,3,10b-tetrahydrofluoranthene was synthesized from perfluoro-1-ethyltetralin and 1,2,3,4-tetrafluorobenzene. mdpi.comresearchgate.net
BiodegradationA stable seven-member bacterial community was shown to utilize fluoranthene as its sole carbon source. researchgate.net
Fungal MetabolismTwo fungal strains, Trichoderma lixii and Talaromyces pinophilus, were found to efficiently degrade fluoranthene. mdpi.com
Analytical DetectionMethods have been developed for the analysis of PAH metabolites in human urine as biomarkers of exposure. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14 B1597030 1,2,3,10b-Tetrahydrofluoranthene CAS No. 20279-21-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,10b-tetrahydrofluoranthene
Source PubChem
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InChI

InChI=1S/C16H14/c1-2-8-13-12(7-1)14-9-3-5-11-6-4-10-15(13)16(11)14/h1-3,5,7-9,15H,4,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBZUGDYWLFLEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CC=CC=C3C4=CC=CC(=C24)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801302928
Record name 1,2,3,10b-Tetrahydrofluoranthene
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Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

20279-21-4
Record name 1,2,3,10b-Tetrahydrofluoranthene
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Record name 1,2,3,10b-Tetrahydrofluoranthene
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Record name 1,2,3,10b-Tetrahydrofluoranthene
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Record name 1,2,3,10b-tetrahydrofluoranthene
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Synthetic Methodologies and Chemical Transformations of 1,2,3,10b Tetrahydrofluoranthene and Its Analogues

Direct Synthetic Routes to 1,2,3,10b-Tetrahydrofluoranthene

The formation of this compound from fluoranthene (B47539) primarily involves reductive processes that saturate a portion of the aromatic system.

Electrochemical Hydrogenation of Fluoranthene

The electrochemical hydrogenation of fluoranthene presents a viable method for the synthesis of this compound. rsc.org Investigations into this process in a LiClO₄-hexamethylphosphoric triamide (HMPA) solution have revealed that the choice of proton donor is critical. While using ethanol (B145695) as a proton donor is not effective for achieving significant hydrogenation, the reaction of a fluoranthene dianion stock with aqueous hydrochloric acid provides a clean and straightforward route to this compound. rsc.org This particular transformation requires the transfer of four electrons to the fluoranthene molecule. rsc.org

The mechanism of this electrochemical reduction is complex. It has been observed that in solvents like dimethoxyethane (DME) and HMPA, the addition of a proton source to the electrochemically generated fluoranthene species leads to this compound as a primary product. rsc.org Interestingly, the reaction in these solvents appears to involve the radical abstraction of hydrogen atoms from the solvent itself. rsc.org The process is thought to proceed through the formation of a fluoranthene radical anion and subsequently a dianion. rsc.org Theoretical calculations suggest that the fluoranthene dianion has the highest electron density at position 3, leading to initial protonation at this site. Subsequent protonation steps, favoring position 10b, ultimately lead to the formation of the tetrahydro product.

Other Reductive Pathways for Fluoranthene Conversion

Beyond electrochemical methods, other reductive pathways can be employed to convert fluoranthene. While detailed mechanisms for direct conversion to this compound are not extensively documented in the provided search results, the general principles of polycyclic aromatic hydrocarbon (PAH) reduction are applicable. These methods often involve catalytic hydrogenation or the use of dissolving metal reductions. A recent development has highlighted a mild and metal-free Birch-type hydrogenation of arenes using boron carbonitride in water, which could potentially be applied to fluoranthene. nih.gov

Synthesis of Perfluorinated this compound Derivatives

The synthesis of highly fluorinated analogues of this compound introduces unique challenges and methodologies, primarily centered around the use of powerful fluorinating and cyclizing agents.

Reactions Involving Antimony Pentafluoride Mediated Cyclization

A key strategy for constructing the perfluorinated this compound skeleton involves an intramolecular cyclization reaction mediated by antimony pentafluoride (SbF₅). researchgate.netmdpi.com This powerful Lewis acid facilitates the cyclization of appropriately designed precursor molecules. The reaction of perfluoro-1-ethyltetralin with 1,2,3,4-tetrafluorobenzene (B1293379) in the presence of SbF₅, followed by quenching with a mixture of hydrogen fluoride (B91410) and pyridine (B92270) (HF-Py), yields perfluoro-3-ethyl-1,2,3,10b-tetrahydrofluoranthene as a mixture of cis- and trans-isomers. researchgate.netmdpi.com The total isolated yield for this transformation is reported to be 71%. researchgate.netmdpi.com Similarly, the parent perfluoro-1,2,3,10b-tetrahydrofluoranthene can be synthesized from perfluorotetralin (B12759897) and 1,2,3,4-tetrafluorobenzene using this methodology. mdpi.com Antimony pentafluoride is also known to be effective in promoting the elimination of hydrogen fluoride, which is a useful process in the preparation of some fluorinated alkenes. rsc.org

The proposed mechanism for this cyclization begins with the reaction of the perfluorinated tetralin derivative with tetrafluorobenzene in the presence of SbF₅ to form an intermediate. researchgate.netmdpi.com This intermediate is then activated by SbF₅ to generate a carbocation, which undergoes intramolecular cyclization. researchgate.netmdpi.com The subsequent addition of a fluoride anion during the workup leads to the final perfluorinated tetrahydrofluoranthene product. researchgate.netmdpi.com

Precursor Compounds and Reactant Optimization in Perfluorinated Syntheses

The successful synthesis of perfluorinated this compound derivatives is highly dependent on the selection and optimization of precursor compounds and reaction conditions.

Precursor 1Precursor 2ReagentProductYield
Perfluoro-1-ethyltetralin1,2,3,4-TetrafluorobenzeneAntimony PentafluoridePerfluoro-3-ethyl-1,2,3,10b-tetrahydrofluoranthene71% researchgate.netmdpi.com
Perfluorotetralin1,2,3,4-TetrafluorobenzeneAntimony PentafluoridePerfluoro-1,2,3,10b-tetrahydrofluorantheneNot specified mdpi.com

The reaction between perfluoro-1-ethyltetralin and 1,2,3,4-tetrafluorobenzene is conducted at 50°C for 30 hours. researchgate.netmdpi.com The subsequent treatment with HF-Py is carried out at -15°C. mdpi.com The separation of the resulting cis- and trans-isomers can be challenging, often requiring column chromatography. researchgate.netmdpi.com

Derivatization Strategies for this compound

Derivatization is a chemical modification process used to alter the properties of a compound, often to facilitate analysis or to create new molecules with specific functionalities. For a molecule like this compound, which possesses a saturated hydrocarbon portion, derivatization would likely target the aromatic rings or potentially the aliphatic backbone through functionalization reactions.

Common derivatization reactions for polycyclic aromatic hydrocarbons and related compounds include alkylation, acylation, and silylation. research-solution.comresearchgate.net These reactions typically target active hydrogen atoms on hydroxyl, thiol, or amino groups. research-solution.com While this compound itself lacks these functional groups, derivatization could be achieved by first introducing such groups onto the molecule.

For instance, electrophilic substitution reactions on the aromatic rings could introduce functional groups that are then amenable to further derivatization. Reagents like pentafluorobenzyl bromide (PFBBr) are used to derivatize phenols, thiols, and carboxylic acids, enhancing their detectability in gas chromatography. research-solution.comresearchgate.net Similarly, acylation with reagents like heptafluorobutyric anhydride (B1165640) (HFBA) or fluoracylimidazoles can be used for alcohols, amines, and phenols. researchgate.net While direct derivatization of the parent this compound is not explicitly detailed, the principles of PAH derivatization provide a framework for potential synthetic modifications.

Synthesis of Nitro-, Nitroso-, and Amino-Fluoranthene Analogues from this compound

The synthesis of several mononitrofluoranthenes proceeds from this compound. Specifically, research has reported the synthesis of 2-nitrofluoranthene (B81861), as well as 7- and 8-nitrofluoranthene (B78273), starting from this partially hydrogenated precursor. researchgate.net The synthesis of 2-nitrofluoranthene from this compound has been achieved with a yield of 24%, while the combined yield for 7- and 8-nitrofluoranthene from the same starting material is 34%. researchgate.netresearchgate.net Following their synthesis and purification, these pure nitrofluoranthene isomers can be subsequently converted into their corresponding nitroso and amino analogues. researchgate.netresearchgate.net

Synthesis of Nitrofluoranthene Analogues

Starting MaterialProduct(s)Yield
This compound2-Nitrofluoranthene24% researchgate.netresearchgate.net
This compound7-Nitrofluoranthene and 8-Nitrofluoranthene34% (combined) researchgate.netresearchgate.net

Formation of Aminoalkyl Esters of this compound-10b-carboxylic Acid

The creation of aminoalkyl esters derived from this compound-10b-carboxylic acid has been reported in the scientific literature. However, detailed experimental procedures, including specific reagents and reaction conditions for these transformations, were not available in the accessed research.

Stereochemical Considerations in Synthesis

The synthesis of substituted this compound derivatives can lead to the formation of stereoisomers, necessitating advanced analytical methods for their characterization and separation.

Formation and Separation of cis- and trans-Isomers in Perfluorinated Derivatives

The synthesis of perfluorinated analogues of this compound introduces significant stereochemical complexity. In one notable synthesis, perfluoro-3-ethyl-1,2,3,10b-tetrahydrofluoranthene was produced as a mixture of cis- and trans-isomers. mdpi.comresearchgate.net This reaction involves the interaction of perfluoro-1-ethyltetralin with 1,2,3,4-tetrafluorobenzene in the presence of antimony pentafluoride, yielding the product mixture in a 71% total isolated yield. mdpi.comresearchgate.net

The physical separation of these isomers proved to be challenging. mdpi.com Consequently, the structural and stereochemical configurations of the cis- and trans-isomers were determined using a suite of advanced NMR (Nuclear Magnetic Resonance) spectroscopic techniques. mdpi.comresearchgate.net While standard ¹⁹F and ¹³C NMR provided initial data, the definitive assignment of the cis- and trans-configurations required two-dimensional NMR methods, including ¹⁹F–¹⁹F COSY (Correlation Spectroscopy) and ¹⁹F–¹⁹F NOESY (Nuclear Overhauser Effect Spectroscopy). mdpi.comresearchgate.net The NOESY experiment was particularly crucial, as it can identify through-space correlations between fluorine atoms, which differ depending on their relative spatial arrangement in the cis- or trans-isomer. researchgate.net

Synthesis of Perfluorinated this compound Derivative

Reactant 1Reactant 2ReagentProductTotal Yield
Perfluoro-1-ethyltetralin1,2,3,4-TetrafluorobenzeneAntimony pentafluoride (SbF₅)cis- and trans-Perfluoro-3-ethyl-1,2,3,10b-tetrahydrofluoranthene71% mdpi.comresearchgate.net

Spectroscopic and Advanced Analytical Characterization of 1,2,3,10b Tetrahydrofluoranthene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of fluorinated organic molecules. Its application to perfluorinated analogues of 1,2,3,10b-tetrahydrofluoranthene provides profound insights into their complex three-dimensional structures.

¹⁹F and ¹³C NMR for Perfluorinated Analogues

The synthesis of perfluorinated compounds, such as perfluoro-3-ethyl-1,2,3,10b-tetrahydrofluoranthene, often results in a mixture of cis- and trans-isomers. mdpi.comresearchgate.net The structural determination of these isomers is heavily reliant on ¹⁹F and ¹³C NMR spectroscopy. mdpi.comresearchgate.net In the case of perfluoro-3-ethyl-1,2,3,10b-tetrahydrofluoranthene, the ¹⁹F NMR spectra of the isomers exhibit similar chemical shifts for corresponding nuclei, with the most significant difference observed in the shifts of the F³ nucleus. mdpi.com While these one-dimensional spectra are informative, they are often insufficient on their own to definitively establish the cis-/trans-configurations and to resolve ambiguities in the assignment of signals for tertiary fluorine atoms like F³ and F¹⁰ᵇ. mdpi.com

The analysis of fluorinated compounds using ¹⁹F NMR is a well-established practice, with chemical shift correlations to structure being utilized for over four decades. researchgate.net Despite the high sensitivity and 100% natural abundance of the ¹⁹F nucleus, the application of two-dimensional NMR techniques is often necessary for a complete analysis. researchgate.net

Table 1: Representative NMR Data for a Perfluorinated Analogue

Nucleus Isomer Chemical Shift (ppm)
¹⁹F cis Varies
¹⁹F trans Varies
¹³C cis Varies

Note: Specific chemical shift values are dependent on the specific perfluorinated analogue and experimental conditions.

Two-Dimensional NMR Techniques (e.g., ¹⁹F–¹⁹F COSY, ¹⁹F–¹⁹F NOESY) for Stereochemical Assignment

To overcome the limitations of one-dimensional NMR, two-dimensional (2D) techniques such as ¹⁹F–¹⁹F Correlation Spectroscopy (COSY) and ¹⁹F–¹⁹F Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. mdpi.comresearchgate.net These methods are invaluable for determining the stereochemistry of complex molecules. mdpi.comresearchgate.net

¹⁹F–¹⁹F COSY experiments are routinely used to establish through-bond correlations between fluorine nuclei. researchgate.net However, the interpretation can be challenging because four-bond (⁴JFF) coupling constants are often significantly larger than vicinal (³JFF) coupling constants. researchgate.net

The ¹⁹F–¹⁹F NOESY experiment, which detects through-space correlations, is particularly crucial for stereochemical assignment. mdpi.comresearchgate.net For instance, in the analysis of perfluoro-3-ethyl-1,2,3,10b-tetrahydrofluoranthene, the observation of a cross-peak between F³ and F¹⁰ᵇ in the NOESY spectrum provides definitive evidence for their spatial proximity, allowing for the unambiguous assignment of the cis- or trans-configuration. researchgate.net The use of selective versions of COSY and NOESY experiments can enhance resolution and sensitivity, which is especially beneficial given the large spectral window of ¹⁹F NMR. researchgate.net

Variable-Temperature NMR Investigations

Variable-temperature (VT) NMR spectroscopy is a powerful technique for studying the dynamic behavior of molecules in solution. numberanalytics.com By recording NMR spectra at different temperatures, it is possible to investigate conformational changes and other dynamic processes. numberanalytics.comresearchgate.net For molecules that exhibit signal broadening or duplication at room temperature, which can indicate the presence of multiple conformers in slow exchange, VT-NMR can be instrumental. researchgate.netnih.gov Lowering the temperature can slow down the exchange rate, leading to the resolution of distinct signals for each conformer. researchgate.net Conversely, increasing the temperature can cause these signals to coalesce as the rate of exchange increases. nih.gov This allows for the determination of the energy barriers associated with these dynamic processes. nih.gov In the context of this compound derivatives, VT-NMR could be used to study the kinetics of conformational exchange or restricted rotation around single bonds, providing valuable thermodynamic and kinetic information. numberanalytics.com

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry is a critical analytical tool for confirming the molecular weight of synthesized compounds and for assessing their purity by detecting and identifying trace-level impurities.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous determination of the elemental composition of a molecule. mdpi.com By providing highly accurate mass measurements, typically with sub-ppm accuracy, HRMS allows for the confident assignment of a chemical formula. thermofisher.com This technique was instrumental in confirming the structure of perfluoro-3-ethyl-1,2,3,10b-tetrahydrofluoranthene, complementing the data obtained from NMR spectroscopy. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Impurity Detection and Environmental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the separation, detection, and identification of volatile and semi-volatile compounds in a mixture. thermofisher.com It is particularly valuable for detecting trace impurities in pharmaceutical starting materials and for environmental analysis. thermofisher.com The coupling of a gas chromatograph, which separates the components of a mixture, with a mass spectrometer, which provides mass information for each component, allows for the identification of unknown compounds. thermofisher.com The use of inert flow paths in the GC system is crucial for the analysis of active compounds at trace levels, ensuring higher sensitivity and reproducibility. hpst.cz For this compound, GC-MS would be the method of choice for identifying and quantifying any residual starting materials, by-products, or environmental contaminants. thermofisher.com

Table 2: Compound Names Mentioned

Compound Name
This compound
Perfluoro-3-ethyl-1,2,3,10b-tetrahydrofluoranthene
perfluoro-1-ethyltetralin
1,2,3,4-tetrafluorobenzene (B1293379)
antimony pentafluoride
Oenothein B
Swertisin

Chromatographic Methodologies for Separation and Purification

The separation and purification of this compound and its derivatives from complex mixtures are critical for their accurate characterization and subsequent use. Chromatographic techniques, by exploiting the differential partitioning of compounds between a stationary phase and a mobile phase, offer powerful solutions for this purpose. The choice of methodology depends on the complexity of the mixture and the scale of the separation required.

Column chromatography is a fundamental and widely used technique for the purification and separation of chemical compounds on a preparative scale. orgchemboulder.combyjus.com The principle of separation relies on the varying affinities of the components of a mixture for the stationary phase (a solid adsorbent packed into a column) and the mobile phase (a solvent that flows through the column). youtube.com Compounds with a stronger interaction with the stationary phase move down the column more slowly, while those with a weaker interaction are eluted more quickly, thus achieving separation. libretexts.org

The separation of isomers of tetrahydrofluoranthene, which possess the same molecular formula but different spatial arrangements, can be particularly challenging. The existence of various isomers, such as 1,3,4-tetrahydrofluoranthene and 1,3,10b-tetrahydrofluoranthene, has been noted. nih.govchem960.com Furthermore, derivatives can exist as stereoisomers, such as cis- and trans-isomers.

In the context of fluoranthene (B47539) derivatives, research has shown that isomer separation by column chromatography is feasible, although it can be a difficult task. For instance, in the synthesis of perfluoro-3-ethyl-1,2,3,10b-tetrahydrofluoranthene, the reaction produced a mixture of cis- and trans-isomers. mdpi.comresearchgate.net While the complete separation of these isomers proved challenging, subjecting the reaction mixture to column chromatography allowed for the isolation of small quantities of the individual isomers. researchgate.net

The effectiveness of the separation is highly dependent on the chosen stationary and mobile phases. Typically, silica (B1680970) gel or alumina (B75360) serve as the stationary phase for separating polycyclic aromatic hydrocarbons and their derivatives. youtube.comkhanacademy.org A systematic approach, often guided by preliminary analysis using Thin-Layer Chromatography (TLC), is employed to select the optimal solvent system (mobile phase). orgchemboulder.com A gradient of solvent polarity is often used, starting with a non-polar solvent and gradually increasing the polarity to elute compounds with increasing affinity for the stationary phase.

Table 1: General Parameters for Column Chromatography Isomer Separation

ParameterDescriptionTypical Selection for Tetrahydrofluoranthene Isomers
Stationary Phase A solid adsorbent packed in the column that interacts with the compounds to be separated.Silica Gel (SiO₂), Alumina (Al₂O₃)
Mobile Phase (Eluent) A solvent or mixture of solvents that flows through the column, carrying the sample with it.A gradient of non-polar to moderately polar solvents (e.g., Hexane, Ethyl Acetate)
Principle of Separation Differential partitioning of isomers between the stationary and mobile phases based on polarity and stereochemistry.Isomers with higher polarity or specific structural features interact more strongly with the stationary phase, leading to longer retention times.

For the detailed analysis of highly complex mixtures containing this compound, such as those found in petrochemical products or environmental samples, comprehensive two-dimensional gas chromatography (GC×GC) is an exceptionally powerful analytical technique. nih.govamericanlaboratory.com GC×GC significantly enhances peak capacity and resolution compared to conventional one-dimensional GC by employing two different capillary columns connected in series via a modulator. colab.ws

The separation process in GC×GC is orthogonal. The first-dimension column typically separates compounds based on their volatility (boiling point), while the second-dimension column provides a separation based on a different property, most commonly polarity. mosh-moah.de The modulator plays a crucial role by trapping small, sequential fractions of the effluent from the first column and re-injecting them as sharp pulses onto the second, shorter column for a rapid secondary separation. americanlaboratory.com

This process generates a two-dimensional chromatogram, or plot, where analytes are displayed as spots on a plane defined by the retention times of the two columns. mosh-moah.de This structured chromatogram allows for the classification of compounds into groups based on their chemical nature. For instance, in the analysis of hydrocarbon mixtures, saturated hydrocarbons and aromatic hydrocarbons elute in distinct regions of the GC×GC plot, facilitating their identification. mosh-moah.deresearchgate.net Polycyclic aromatic hydrocarbons (PAHs), including tetrahydrofluoranthenes, would appear in a specific region of the chromatogram, separated from other classes and often further resolved from other PAHs. nih.govnih.gov

Detection is commonly performed using a flame ionization detector (FID) for robust quantification or a time-of-flight mass spectrometer (TOF-MS) for definitive identification based on mass spectra. mosh-moah.denih.gov The high resolving power of GC×GC-TOFMS is particularly advantageous for identifying trace-level components in complex matrices. researchgate.netresearchgate.net

Table 2: Typical GC×GC System Configuration for Complex Hydrocarbon Analysis

ComponentSpecificationPurpose
First-Dimension (¹D) Column Non-polar (e.g., 100% dimethylpolysiloxane)Separation primarily by boiling point.
Second-Dimension (²D) Column Polar (e.g., 50% phenyl polysilphenylene-siloxane)Separation by polarity.
Modulator Cryogenic or Flow-basedTraps and re-injects effluent from ¹D to ²D column.
Detector Flame Ionization Detector (FID) or Time-of-Flight Mass Spectrometry (TOF-MS)Quantification (FID) and Identification (TOF-MS).
Resulting Data 2D ChromatogramStructured plot with compound classes grouped in specific regions.

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. These methods are invaluable for characterizing the thermal stability and phase behavior of materials like this compound.

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. researchgate.net It is widely applied to determine the thermodynamic properties of organic compounds, including polycyclic aromatic hydrocarbons. researchgate.netakjournals.com By monitoring the heat flow, DSC can detect and quantify the energy changes associated with phase transitions, such as melting, crystallization, and solid-solid transitions.

A typical DSC experiment involves heating a small, encapsulated sample at a constant rate and comparing its heat flow to that of an inert reference. The resulting DSC curve plots heat flow against temperature. An endothermic event, such as melting, appears as a peak, and the area under this peak is directly proportional to the enthalpy of fusion (ΔHfus). The onset temperature of the melting peak is taken as the melting point (Tm) of the substance. netzsch.com

Table 3: Illustrative Thermal Properties of Related Polycyclic Aromatic Hydrocarbons Determined by DSC

CompoundMolecular FormulaMelting Point (Tm)Enthalpy of Fusion (ΔHfus)
NaphthaleneC₁₀H₈81 °C129 J/g
PhenanthreneC₁₄H₁₀~101 °CData varies with purity and method
AnthraceneC₁₄H₁₀~216 °CData varies with purity and method
FluorantheneC₁₆H₁₀~110 °CData varies with purity and method
This compoundC₁₆H₁₄Expected to be determined via DSCExpected to be determined via DSC

Note: Data for Naphthalene, Phenanthrene, and Anthracene are illustrative and sourced from general thermal analysis literature. netzsch.comresearchgate.net Specific values can vary based on experimental conditions and sample purity.

Mechanistic Investigations of Chemical Reactions Involving 1,2,3,10b Tetrahydrofluoranthene

Elucidation of Electrochemical Hydrogenation Mechanisms

The electrochemical reduction of fluoranthene (B47539) to 1,2,3,10b-tetrahydrofluoranthene presents a fascinating case study in the interplay of electron transfer and protonation steps. The efficiency and outcome of this hydrogenation are highly dependent on the nature of the proton donor employed.

Electron Transfer Pathways and Proton Donor Roles in Fluoranthene Reduction

The electrochemical hydrogenation of the non-alternant aromatic hydrocarbon fluoranthene has been explored in a LiClO₄-hexamethylphosphoric triamide (HMPA) system. Investigations have revealed that the choice of proton donor is critical to the success of the hydrogenation. When ethanol (B145695) is used as the proton donor, whether present during the electrolysis or added afterward, satisfactory hydrogenation to even the dihydro derivative is not achieved. rsc.org

In contrast, a clean and efficient synthesis of this compound is accomplished by reacting a pre-formed solution of the fluoranthene dianion with aqueous hydrochloric acid. rsc.org This specific product requires the transfer of four electrons to the parent fluoranthene molecule. rsc.org A proposed mechanism accounts for this four-electron transfer, highlighting the crucial role of a strong proton donor like aqueous HCl in the final protonation steps to yield the tetrahydro product. rsc.orgrsc.org

The process involves the initial formation of the fluoranthene dianion through electrochemical reduction. The subsequent reaction with a potent proton source leads to the formation of this compound.

Mechanistic Pathways for Perfluorinated Analogue Formation

The synthesis of perfluorinated derivatives of this compound involves a series of well-defined mechanistic steps, including intramolecular cyclization and the formation of cationic intermediates.

Intramolecular Cyclization and Cationic Intermediates

The formation of perfluoro-1,2,3,10b-tetrahydrofluoranthene and its derivatives, such as perfluoro-3-ethyl-1,2,3,10b-tetrahydrofluoranthene, proceeds through a suggested reaction pathway initiated by the reaction of a perfluorinated tetralin with a tetrafluorobenzene in the presence of antimony pentafluoride (SbF₅). mdpi.comresearchgate.net This initial reaction forms an intermediate compound. mdpi.comresearchgate.net

Under the influence of antimony pentafluoride, this intermediate generates a cation. mdpi.comresearchgate.net This cationic species then undergoes an intramolecular cyclization, which is a key step in forming the core structure of the fluoranthene system. mdpi.comresearchgate.net This cyclization leads to the formation of another intermediate, which subsequently transforms into a new cation in the SbF₅ medium. mdpi.comresearchgate.net

Proton Loss and Fluorine Anion Addition Steps

Following the intramolecular cyclization, the reaction mechanism involves the loss of a proton to yield an intermediate. mdpi.comresearchgate.net The final step in the formation of the perfluorinated tetrahydrofluoranthene product is the addition of a fluorine anion to the cationic intermediate generated in the SbF₅ medium. mdpi.comresearchgate.net This addition typically occurs during the work-up of the reaction mixture with a source of fluoride (B91410) ions, such as an HF-Pyridine complex. mdpi.com

This sequence of intramolecular cyclization, proton loss, and fluoride addition provides a clear pathway to the synthesis of these highly fluorinated polycyclic aromatic hydrocarbons. The structure of the final products, including stereoisomers, has been confirmed using various spectroscopic techniques such as 19F and 13C NMR spectroscopy. mdpi.com

Role of this compound as a Hydrogen Donor

Beyond being a product of hydrogenation, this compound can also act as a hydrogen donor, a property that is particularly relevant in the context of industrial processes like lignin (B12514952) pyrolysis.

Influence on Secondary Reactions in Pyrolysis Processes

While specific studies detailing the influence of this compound on secondary reactions in pyrolysis are not extensively available in publicly accessible literature, its role can be inferred from the well-documented behavior of similar hydroaromatic compounds used as hydrogen-donor solvents in processes like coal liquefaction and heavy oil upgrading. These processes share fundamental chemical principles with pyrolysis, particularly regarding the stabilization of radical species.

In high-temperature pyrolysis, the initial thermal cracking of large organic molecules generates highly reactive free radicals. In the absence of a stabilizing agent, these radicals can undergo a variety of secondary reactions, including polymerization, condensation, and coke formation, which reduce the yield of desirable liquid products. Hydroaromatic compounds, such as this compound, can act as hydrogen donors to cap these radicals, thereby preventing these undesirable secondary reactions.

The proposed mechanism involves the abstraction of a hydrogen atom from the hydroaromatic structure by a radical species (R•) generated during pyrolysis. For this compound, the hydrogen atoms on the saturated carbon atoms are the most likely to be donated. This process stabilizes the radical and results in the formation of a more stable, resonance-stabilized radical from the tetrahydrofluoranthene molecule, which can subsequently participate in further reactions or dehydrogenate to form fluoranthene.

The effectiveness of this compound in suppressing secondary reactions is expected to be dependent on several factors, including the pyrolysis temperature, the concentration of the tetrahydrofluoranthene, and the nature of the feedstock being pyrolyzed. Higher temperatures can accelerate both the rate of radical formation and the rate of hydrogen donation.

Kinetic and Thermodynamic Aspects of Reactions

Detailed kinetic and thermodynamic data for reactions specifically involving this compound are sparse in the available literature. However, general principles of reaction kinetics and thermodynamics for hydrogen transfer reactions involving hydroaromatic compounds can be applied to understand its behavior.

The primary reaction of interest is the hydrogen donation from this compound to a radical species. The rate of this reaction is governed by the activation energy for the hydrogen abstraction step. This activation energy is influenced by the bond dissociation energy of the C-H bonds in the tetrahydrofluoranthene molecule. The C-H bonds on the carbons adjacent to the aromatic rings are expected to have lower bond dissociation energies due to the resonance stabilization of the resulting radical, making hydrogen abstraction from these sites kinetically more favorable.

A comprehensive understanding of the kinetics and thermodynamics would require experimental studies, such as temperature-programmed reaction experiments, coupled with computational modeling to determine reaction rate constants, activation energies, and thermodynamic state properties like enthalpy and Gibbs free energy of reaction.

Below is a hypothetical data table illustrating the kind of information that would be valuable for a complete kinetic and thermodynamic analysis.

Hypothetical Kinetic and Thermodynamic Data for Hydrogen Abstraction from this compound

Reaction ParameterValue (Hypothetical)Units
Pre-exponential Factor (A)1.0 x 10¹³s⁻¹
Activation Energy (Ea)150kJ/mol
Enthalpy of Reaction (ΔH)-80kJ/mol
Gibbs Free Energy of Reaction (ΔG)-100kJ/mol

Note: The values in this table are for illustrative purposes only and are not based on experimental data for this compound.

Further research is necessary to experimentally determine and theoretically validate the precise kinetic and thermodynamic parameters for reactions involving this compound to fully elucidate its role in complex chemical processes like pyrolysis.

Computational Chemistry and Theoretical Studies on 1,2,3,10b Tetrahydrofluoranthene

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the molecular geometry and electronic structure of 1,2,3,10b-Tetrahydrofluoranthene. These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed picture of bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. The outputs of these calculations can be compared with experimental data from techniques like X-ray crystallography to validate the computational models.

The reactivity of this compound can also be probed using quantum chemical calculations. The distribution of electron density, for instance, can indicate which parts of the molecule are more susceptible to electrophilic or nucleophilic attack. Key descriptors of reactivity that can be calculated include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich and electron-poor regions. This is instrumental in predicting how the molecule will interact with other chemical species.

Thermodynamic Parameter Computations

Computational methods are also employed to determine the thermodynamic properties of this compound. These calculations are vital for predicting the spontaneity and equilibrium of reactions involving this compound. Standard thermodynamic parameters that are computationally accessible include the standard enthalpy of formation (ΔH°f), standard Gibbs free energy of formation (ΔG°f), and standard entropy (S°).

For high-accuracy thermodynamic data, especially for gas-phase studies, corrections for gas imperfections may be necessary. These corrections account for the deviations of real gases from ideal gas behavior. While specific studies on this compound that include these corrections are not widely documented, the methodologies are well-established in computational thermodynamics. The calculations would typically involve determining the virial coefficients, which quantify the deviation from ideality, and incorporating them into the standard thermodynamic calculations.

Reaction Pathway Modeling and Transition State Analysis

Understanding the mechanisms of chemical reactions involving this compound is a primary goal of computational reaction modeling. This involves mapping out the potential energy surface of a reaction to identify the most likely pathways. A key aspect of this is the identification and characterization of transition states, which are the high-energy intermediates that connect reactants to products.

The activation energy of a reaction, which is the energy barrier that must be overcome for the reaction to proceed, can be calculated from the energy difference between the reactants and the transition state. This information is critical for predicting reaction rates and understanding the factors that influence them.

While the synthesis of perfluorinated this compound is not a common focus, theoretical studies on the synthesis of the related perfluorinated fluoranthene (B47539) can provide analogous insights. Such studies would likely involve modeling the reaction pathways of fluorination reactions, where hydrogen atoms are replaced by fluorine atoms. Transition state analysis would be crucial in these studies to understand the regioselectivity of the fluorination process and to identify the most energetically favorable reaction pathways. Computational modeling can help to rationalize why certain isomers are formed preferentially over others.

Structure-Reactivity Relationship Studies

Structure-reactivity relationship studies aim to connect the molecular structure of this compound with its chemical reactivity. By systematically modifying the structure of the molecule in silico (for example, by adding substituent groups) and calculating the resulting changes in reactivity descriptors, a quantitative structure-reactivity relationship (QSAR) can be developed.

These studies can provide predictive models for the reactivity of related compounds and can guide the design of new molecules with desired chemical properties. For instance, the effect of hydrogenation on the aromatic character and reactivity of the fluoranthene core can be systematically investigated through computational means.

Environmental Research and Biogeochemical Cycling of 1,2,3,10b Tetrahydrofluoranthene

Occurrence and Distribution in Environmental Matrices

The presence of 1,2,3,10b-Tetrahydrofluoranthene in the environment is linked to its inclusion in various commercial products and its subsequent release. Research has identified this compound in specific matrices, highlighting pathways for its environmental distribution.

Identification in Food Packaging Plastic Film Extracts

A notable occurrence of this compound has been documented in extracts from plastic films used for food packaging. A comprehensive study utilizing two-dimensional gas chromatography coupled to time-of-flight mass spectrometry (GCxGC-TOF-MS) identified a range of compounds in the extracts of a commercial food packaging stretch film. Among these, this compound was detected, indicating its presence as a component or contaminant in the plastic material.

Presence as a Polycyclic Aromatic Hydrocarbon (PAH) in Environmental Samples

As a member of the polycyclic aromatic hydrocarbon (PAH) class of compounds, this compound is grouped with other substances known for their widespread environmental distribution. The same study that identified it in food packaging film also detected several other PAHs. These compounds are frequently found in various environmental compartments due to their formation during the incomplete combustion of organic materials and their use in industrial processes. The presence of this compound alongside other priority PAHs in product extracts suggests a common origin or co-contamination.

Migration and Release Studies

The potential for this compound to move from its source material into the surrounding environment is a key aspect of its environmental fate. Migration studies are essential for quantifying this release and understanding the factors that influence it.

Differential Migration Patterns in Various Solvent Extracts

Research has demonstrated that the migration of this compound from food packaging film is dependent on the properties of the contacting medium, which is often simulated in laboratory settings by different solvents. In a study of plastic film extracts, this compound was specifically identified only in the ethyl acetate (B1210297) and ethanol (B145695)–water extracts. This finding indicates a differential migration pattern, where the compound is more readily released into solvents with particular polarity characteristics. This selective migration is significant as it suggests that the release of this compound into the environment or into foodstuffs would be influenced by the nature of the contacting substance (e.g., fatty vs. aqueous foods).

Compound Identified in Plastic Film ExtractsSolvent Extract Detected In
This compound Ethyl acetate, Ethanol–water
Benzene-1,3-bis(acetyl)Hexane, Ethyl acetate
9,10-DihydrophenanthreneHexane, Ethyl acetate
Benzoic acidEthyl acetate, Acetonitrile

This table illustrates the selective migration of this compound and other compounds into different solvent extracts from food packaging plastic film.

Biodegradation Kinetics and Persistence in Environmental Media

The ultimate fate of many organic pollutants in the environment is determined by their susceptibility to microbial degradation. This process can transform complex molecules into simpler, less harmful substances.

Degradation in Activated Sludge Filtrate

Activated sludge, a complex microbial community used in wastewater treatment, is a primary medium for the biodegradation of a wide range of organic compounds. While the biodegradation of many PAHs in activated sludge has been studied, specific kinetic data for the degradation of this compound in activated sludge filtrate is not extensively available in the current scientific literature.

However, general principles of PAH biodegradation can provide an indication of its likely persistence. The rate of microbial degradation of PAHs is influenced by factors such as their molecular weight, structure, and water solubility. Generally, PAHs with higher molecular weights and lower water solubility, particularly those with more complex, non-linear structures, tend to be more resistant to biodegradation. As a saturated PAH, this compound has a different structure from its fully aromatic counterparts, which may influence its bioavailability and the enzymatic pathways required for its breakdown. Saturated rings within a PAH structure can sometimes be more susceptible to initial microbial attack than the stable aromatic rings. However, without specific studies on this compound, its precise degradation kinetics and persistence in activated sludge remain an area for further research. Studies on other PAHs in activated sludge have shown a wide range of degradation rates, often following first-order kinetics. frontiersin.org

PAH ClassAverage First-Order Degradation Rate (h⁻¹) in Activated Sludge
Low Molecular Weight (LMW) PAHs0.0171
Middle Molecular Weight (MMW) PAHs0.0054
High Molecular Weight (HMW) PAHs0.0033

This table, adapted from a study on various chemical classes, shows the general trend of decreasing degradation rates with increasing molecular weight for different classes of PAHs in activated sludge. Specific data for this compound is not available. frontiersin.org

Biotransformation Rates in Seawater and Lake Water

PAHs are known to be subject to microbial degradation in aquatic systems. researchgate.netnih.govnih.gov The rate of this biodegradation is influenced by a variety of environmental factors, including temperature, salinity, and the availability of nutrients which can either enhance or inhibit microbial activity. gjournals.org For instance, higher temperatures generally increase the rate of microbial metabolism and thus the degradation of PAHs. gjournals.org

Studies on fluoranthene (B47539) have shown that it can be metabolized by various microorganisms, including fungi and bacteria. bvsalud.orgasm.org For example, the fungus Cunninghamella elegans has been shown to metabolize fluoranthene into several phenolic derivatives. asm.org Similarly, certain bacteria possess the enzymatic machinery to break down PAHs, often using them as a source of carbon and energy. researchgate.net The process of co-metabolism, where the degradation of a compound occurs in the presence of another more easily metabolized substrate, is also a significant pathway for the breakdown of PAHs in marine environments. asm.org

While these findings for fluoranthene and other PAHs provide a framework for understanding the potential biotransformation of this compound, it is important to note that the partial hydrogenation of the aromatic ring structure can affect its susceptibility to microbial attack. The saturation of one of the benzene (B151609) rings in the fluoranthene structure to form this compound may alter its physicochemical properties, such as water solubility and partitioning behavior, which in turn could influence its bioavailability and degradation rates. Without specific studies on this compound, the precise rates of its biotransformation in seawater and lake water remain an area requiring further research.

Table 1: General Factors Influencing PAH Biotransformation in Aquatic Environments

FactorInfluence on Biotransformation RateReference
Temperature Higher temperatures generally increase microbial activity and degradation rates. gjournals.org
Salinity Can inhibit or enhance microbial degradation depending on the specific microbial community. gjournals.org
Nutrient Availability Presence of nutrients like nitrogen and phosphorus can enhance microbial growth and PAH degradation. gjournals.org
Oxygen Levels Aerobic conditions are generally more favorable for the rapid biodegradation of PAHs. nih.gov
Compound Structure The number of aromatic rings and the degree of alkylation or hydrogenation affect degradation susceptibility. researchgate.net
Bioavailability Low water solubility and strong adsorption to particles can limit the availability of PAHs to microorganisms. nih.gov nih.gov

Environmental Monitoring and Analytical Challenges

The environmental monitoring of this compound is intrinsically linked to the analytical methodologies available for the detection and quantification of PAHs in complex environmental matrices such as water and sediment. The hydrophobic nature of PAHs means they tend to adsorb to particulate matter, which can complicate their extraction and analysis. nih.govnih.gov

Standard analytical techniques for PAHs, including this compound, typically involve gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or other sensitive detectors. cdc.govnih.gov These methods offer the high resolution and sensitivity required to detect the often low concentrations of these compounds in the environment.

A significant analytical challenge in the monitoring of PAHs is the separation and identification of isomers. cdc.govtandfonline.com Many PAHs have identical molecular weights but different structures and toxicities. Specialized GC capillary columns, such as those with liquid crystal stationary phases, have been developed to improve the separation of isomeric PAHs. tandfonline.com HPLC with a C-18 reverse phase column has also proven effective in resolving isomers like chrysene (B1668918) and benz[a]anthracene. cdc.gov

The complex matrix of environmental samples presents another major hurdle. nih.gov Co-extracted substances can interfere with the analysis, necessitating extensive sample clean-up procedures. cdc.gov For instance, sulfur in sediment samples may need to be removed using an activated copper column. cdc.gov Furthermore, the analysis of PAHs in water with high levels of suspended particulate matter (SPM) can lead to an underestimation of the true concentration if the compounds adsorbed to the solids are not efficiently extracted. nih.gov

Biomonitoring, which involves measuring the concentration of pollutants in living organisms, is another approach to assess the environmental presence and bioavailability of PAHs. nih.gov However, the interpretation of these data can be complex due to the biotransformation of the parent compounds into metabolites within the organism.

Table 2: Key Analytical Techniques for PAH Monitoring

TechniqueDescriptionKey ChallengesReference
GC-MS Gas Chromatography-Mass SpectrometryCo-elution of isomers, matrix interference. nih.govhill-labs.co.nz
HPLC-Fluorescence/UV High-Performance Liquid Chromatography with Fluorescence or UV detectionLower selectivity than MS, potential for interference. cdc.gov
GC-MS/MS Tandem Mass SpectrometryProvides higher selectivity and sensitivity, but instrumentation is more complex and costly. nih.gov

Table of Compounds

Compound Name
This compound
Benz[a]anthracene
Chrysene
Fluoranthene
Nitrogen
Phosphorus
Sulfur
Triphenylene

Biotransformation Rates in Seawater and Lake Water

The environmental fate of this compound, a partially hydrogenated polycyclic aromatic hydrocarbon (PAH), is largely governed by biotransformation processes in aquatic ecosystems. However, specific empirical data on the biotransformation rates of this particular compound in seawater and lake water are scarce in scientific literature. General principles of PAH biodegradation must therefore be applied to infer its likely behavior.

Microbial degradation is a primary pathway for the removal of PAHs from aquatic environments. researchgate.netnih.gov The rates of these transformations are highly dependent on a variety of environmental factors. These include temperature, pH, salinity, oxygen concentration, and the presence of other organic matter and nutrients. gjournals.org The structure of the PAH molecule itself is also a critical determinant of its susceptibility to microbial attack.

Studies on the parent, non-hydrogenated compound, fluoranthene, indicate that it can be degraded by various microorganisms, including bacteria and fungi. bvsalud.orgasm.org For instance, the white rot fungus Pleurotus florida has demonstrated the ability to degrade fluoranthene. The biotransformation of fluoranthene by the fungus Cunninghamella elegans has been shown to yield various hydroxylated metabolites. asm.org The process of co-metabolism, where microbes degrade a compound while utilizing another as their primary energy source, is also a significant degradation pathway for PAHs in marine environments. asm.org

The partial hydrogenation of fluoranthene to form this compound alters its three-dimensional structure and electronic properties, which can influence its degradation rate. While hydrogenation generally increases the water solubility and potentially the bioavailability of PAHs, the specific impact on the rate and pathway of microbial degradation for this compound is not well-documented. It is plausible that the saturated portion of the molecule may be more readily attacked by certain microbial enzymes compared to the fully aromatic structure of fluoranthene. However, without direct experimental evidence, these remain reasoned hypotheses.

To provide a contextual framework, the following interactive table summarizes general degradation information for related PAHs, which may offer insights into the potential biotransformation of this compound.

Interactive Data Table: Illustrative Biotransformation Data for Related PAHs

Note: This table presents generalized data for related compounds due to the absence of specific data for this compound.

ParameterValueCompoundEnvironmentReference
Half-life 439-570 daysγ-Hexachlorocyclohexane (in un-amended soil)Soil hawaii.gov
Degradation Efficiency 89% (α-isomer), 84% (β-isomer)Endosulfan by Bordetella petrii ILaboratory Culture asm.org
Metabolite Formation Phenolic derivativesFluoranthene by Cunninghamella elegansLaboratory Culture asm.org

Environmental Monitoring and Analytical Challenges

The monitoring of this compound in the environment presents a series of analytical challenges that are common to the broader class of PAHs, particularly those with partial hydrogenation.

The primary analytical methods for the detection and quantification of PAHs in environmental samples, such as water and sediment, are gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometric detection. cdc.govnih.govhill-labs.co.nz These techniques are essential for achieving the low detection limits required for environmental monitoring.

A significant challenge in the analysis of this compound and other PAHs is the presence of numerous isomers. tandfonline.com Different isomers can have varying toxicities, making their accurate separation and quantification crucial. The co-elution of isomers is a common problem in chromatography. tandfonline.com Specialized capillary columns and optimized chromatographic conditions are often necessary to achieve adequate separation. tandfonline.com For example, liquid crystal stationary phases in GC have shown high selectivity for PAH isomer separation. tandfonline.com

The complex nature of environmental matrices, such as sediment and water containing suspended particulate matter, poses another significant hurdle. nih.govnih.gov PAHs are hydrophobic and tend to adsorb strongly to organic matter and sediments. nih.gov This necessitates robust extraction techniques to ensure the complete removal of the analyte from the sample matrix prior to analysis. Inefficient extraction from turbid water samples can lead to a systematic underestimation of PAH concentrations. nih.gov Furthermore, co-extracted interfering compounds can affect the accuracy of the analysis, often requiring extensive sample cleanup steps. cdc.gov

The lack of commercially available analytical standards for all PAH derivatives, including some partially hydrogenated ones, can also impede accurate quantification. nih.gov Without a certified reference material for this compound, laboratories may need to rely on the response factors of related compounds, which can introduce uncertainty into the reported concentrations. usgs.gov

Biomonitoring, using organisms to assess environmental contamination, can provide an integrated measure of bioavailable pollutants. researchgate.net However, the interpretation of such data for this compound would be complicated by its potential biotransformation into various metabolites within the organism, making it difficult to relate tissue concentrations back to environmental exposure levels. tdx.cat

Interactive Data Table: Common Analytical Challenges in PAH Monitoring

ChallengeDescriptionPotential SolutionReference
Isomer Separation Co-elution of structurally similar isomers leading to misidentification and inaccurate quantification.Use of high-resolution capillary columns (e.g., with liquid crystal phases), optimization of chromatographic conditions. cdc.govtandfonline.com
Matrix Interference Complex sample matrices (e.g., sediment, industrial effluent) contain compounds that can interfere with the analysis.Extensive sample cleanup procedures (e.g., solid-phase extraction, gel permeation chromatography). cdc.govusgs.gov
Extraction Efficiency Incomplete extraction of hydrophobic PAHs from solid matrices like soil and suspended particles.Use of effective extraction methods (e.g., pressurized solvent extraction) and thorough validation. nih.gov
Standard Availability Lack of certified reference standards for all PAH derivatives, especially less common or hydrogenated ones.Use of relative response factors from structurally similar compounds, with acknowledged uncertainty. nih.govusgs.gov

Biological Interactions and Mechanistic Toxicology of 1,2,3,10b Tetrahydrofluoranthene and Its Metabolites

Metabolic Transformation Pathways of Fluoranthene (B47539) to 1,2,3,10b-Tetrahydrofluoranthene

The transformation of PAHs in biological systems is a complex process designed to increase water solubility and facilitate excretion. However, this process can also lead to the formation of reactive intermediates. The metabolic fate of fluoranthene primarily involves oxidative pathways. The direct metabolic pathway from fluoranthene to this compound, which would involve hydrogenation, is not a commonly documented route in mammalian PAH metabolism. Instead, microbial degradation pathways have been shown to metabolize fluoranthene through ring-cleavage, yielding metabolites like 9-fluorenone-1-carboxylic acid and benzene-1,2,3-tricarboxylic acid. mdpi.comresearchgate.net

In mammals, the metabolism of PAHs like fluoranthene is dominated by oxidation. nih.govnih.gov

The principal route of mammalian PAH metabolism involves three major pathways: the cytochrome P450 (CYP) and epoxide hydrolase (EH) pathway, the aldo-keto reductase (AKR) pathway, and the CYP peroxidase pathway. nih.gov

CYP/EH Pathway : This is the most studied pathway for PAH activation. Initially, a CYP enzyme, particularly from the CYP1 family (e.g., CYP1A1, CYP1B1), introduces an epoxide group across a double bond of the aromatic ring. This epoxide can be detoxified by conjugation with glutathione (B108866) or hydrated by microsomal epoxide hydrolase (mEH) to form a trans-dihydrodiol. nih.gov For phenanthrene, a related PAH, metabolites from the diol epoxide pathway are excreted in higher concentrations than simple phenolic metabolites. nih.gov This dihydrodiol can then be oxidized again by CYP enzymes to form a highly reactive diol epoxide. nih.govnih.gov These diol epoxides are considered ultimate carcinogens for many PAHs because they can readily react with cellular macromolecules.

AKR Pathway : Aldo-keto reductases can oxidize non-K-region trans-dihydrodiols of PAHs to form catechols, which can be further oxidized to generate reactive o-quinones. This process is also associated with the production of reactive oxygen species (ROS). nih.govresearchgate.net

CYP Peroxidase Pathway : CYPs can also catalyze a one-electron oxidation of PAHs to produce short-lived radical cations, which are also capable of reacting with DNA. nih.gov

Fungal metabolism of fluoranthene by Cunninghamella elegans has been shown to produce metabolites such as 9-hydroxy-trans-2,3-dihydroxy-2,3-dihydrofluoranthene. asm.org

Following exposure, PAHs and their metabolites are distributed throughout the body, with accumulation patterns depending on the specific compound and tissue type. Due to their lipophilic nature, PAHs can accumulate in adipose tissue. mdpi.com

Distribution of Pyrene Metabolites in a Rat Model nih.gov
Metabolite GroupPredominant Location(s)Detected Metabolites
PYOH and PY GroupLarge Intestine (Colon, Cecum), Feces1-Hydroxypyrene (PYOH), Pyrene (PY)
PYOG and PYOS GroupSmall Intestine (Duodenum, Jejunum, Ileum), UrinePyrene-1-glucuronide (PYOG), Pyrene-1-sulfate (PYOS)
PYdiol-S and PYdiol-diS GroupGeneral distribution, detected in urinePyrenediol-sulfate (PYdiol-S), Pyrenediol-disulfate (PYdiol-diS)

Enzyme Induction and Modulation by Related Compounds

PAHs are known to induce the expression of the very enzymes that metabolize them, a process that can enhance their own activation into toxic forms.

Many PAHs are potent inducers of xenobiotic-metabolizing enzymes, most notably members of the cytochrome P450 1A and 1B subfamilies. nih.gov The activity of these enzymes is often referred to as aryl hydrocarbon hydroxylase (AHH) activity. This induction is mediated by the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor. youtube.comyoutube.com

The mechanism proceeds as follows:

A PAH ligand enters the cell and binds to the cytosolic AHR, causing the dissociation of chaperone proteins like HSP90. youtube.com

The ligand-AHR complex translocates into the nucleus.

In the nucleus, it dimerizes with the AHR nuclear translocator (ARNT) protein. youtube.com

This new complex binds to specific DNA sequences known as xenobiotic-responsive elements (XREs) or dioxin-responsive elements (DREs) in the promoter regions of target genes.

This binding initiates the transcription of genes, including CYP1A1, CYP1A2, and CYP1B1, leading to increased levels of these enzymes. nih.govbaidu.com

Studies in human liver cells have shown that PAHs with a higher number of aromatic rings tend to be activators of the AHR. nih.gov

The induction of CYP1A1 and CYP1B1 is a double-edged sword. While it is part of a detoxification response, these enzymes are also responsible for converting PAHs into their most toxic and carcinogenic forms. nih.govyoutube.com The process that turns benzo[a]pyrene (B130552) into a reactive metabolite that binds to DNA is a well-established paradigm of this effect. youtube.com

The primary mechanisms involve the metabolic pathways that generate electrophilic intermediates capable of damaging cellular components:

Diol Epoxides : Formed via the sequential action of CYP enzymes and epoxide hydrolase, these are often the "ultimate carcinogens" for many PAHs. Their strained epoxide ring is highly susceptible to nucleophilic attack by DNA bases. nih.govnih.gov

o-Quinones : Generated through the oxidation of dihydrodiols by aldo-keto reductases, these metabolites can redox cycle, producing large amounts of reactive oxygen species (ROS) that cause oxidative DNA damage. They can also react directly with DNA. nih.gov

Radical Cations : Formed by one-electron oxidation catalyzed by CYP peroxidases, these reactive species can also form DNA adducts. nih.gov

Enzymes and Reactive Metabolites in PAH Toxicity nih.govresearchgate.netpreprints.org
Enzyme FamilyKey EnzymesReactive Metabolite(s) FormedToxic Action
Cytochrome P450 (CYP)CYP1A1, CYP1A2, CYP1B1Epoxides, Diol Epoxides, Radical CationsForms DNA adducts
Aldo-Keto Reductase (AKR)Various AKRso-QuinonesGenerates ROS, forms DNA adducts
Epoxide Hydrolase (EH)mEHDihydrodiols (precursors to diol epoxides)Intermediate step in diol epoxide formation

Interaction with Cellular Processes and Macromolecules

The toxicity of PAHs stems from the interaction of their reactive metabolites with critical cellular components. nih.gov Both genotoxic and non-genotoxic effects contribute to their carcinogenicity. nih.gov

The ultimate carcinogens, particularly diol epoxides, are electrophilic and react with nucleophilic sites on cellular macromolecules. nih.gov The primary target is nuclear DNA. The formation of covalent bonds between the metabolite and DNA bases results in a DNA adduct. nih.gov These adducts can cause distortions in the DNA helix, leading to errors during DNA replication or transcription if not repaired. This can result in permanent mutations in critical genes, such as tumor suppressor genes and proto-oncogenes, which is a key step in the initiation of cancer. nih.gov

Beyond direct DNA damage, PAH metabolites can interact with other macromolecules, such as proteins, potentially altering their normal functions. nih.govnih.gov Furthermore, both parent PAHs and their metabolites can exert non-genotoxic effects by modulating cellular signaling pathways. Activation of the AHR and other receptors can impact processes like cell proliferation, survival, and cell-to-cell communication, further contributing to carcinogenic outcomes. nih.gov

Formation of DNA Adducts by Fluoranthene Metabolites

The metabolic activation of fluoranthene, a polycyclic aromatic hydrocarbon (PAH), is a critical process that can lead to the formation of reactive intermediates capable of binding to DNA, forming DNA adducts. This process is a key mechanism in the initiation of carcinogenesis. While direct studies on the DNA adduct formation of this compound are not extensively available in the reviewed literature, the metabolism of the parent compound, fluoranthene, provides significant insights into the potential pathways that could be relevant.

The metabolism of fluoranthene primarily proceeds through oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes, leading to the formation of various metabolites. These metabolites can undergo further enzymatic transformations, such as hydrolysis by epoxide hydrolase, to form dihydrodiols. Certain of these metabolites, particularly dihydrodiol epoxides, are highly reactive and can covalently bind to the nucleophilic sites on DNA bases, most commonly guanine (B1146940) and adenine, resulting in the formation of DNA adducts.

Research has identified several key metabolites in the metabolic pathway of fluoranthene. For instance, the metabolism of fluoranthene in various biological systems has been shown to produce fluoranthene-2,3-diol. This diol can be further metabolized to a highly reactive bay-region diol-epoxide, which is considered an ultimate carcinogen of fluoranthene. The formation of N-(deoxyguanosin-8-yl)-3-aminofluoranthene has been identified as a major DNA adduct following the metabolic activation of 3-nitrofluoranthene, a derivative of fluoranthene. nih.gov

Studies utilizing techniques such as ³²P-postlabelling have been instrumental in detecting and quantifying the formation of DNA adducts from PAHs like fluoranthene. nih.gov These methods have revealed that the extent and nature of DNA adduct formation can vary depending on the specific PAH, the tissue type, and the metabolic capabilities of the organism. The persistence of these adducts in tissues is also a critical factor in determining the carcinogenic potential of a PAH.

The table below summarizes some of the known metabolites of fluoranthene and their role in the formation of DNA adducts.

Table 1: Key Metabolites of Fluoranthene and their Role in DNA Adduct Formation

Metabolite Role in DNA Adduct Formation
Fluoranthene-2,3-diol Precursor to the formation of a bay-region diol-epoxide.
Fluoranthene-2,3-dihydrodiol A major metabolite that can be converted to a diol epoxide.
3-Nitrofluoranthene Metabolically reduced to form N-(deoxyguanosin-8-yl)-3-aminofluoranthene adducts. nih.gov

It is important to note that the hydrogenation of the fluoranthene molecule to form this compound would likely alter its metabolic pathway and subsequent DNA adduct formation. The saturation of one of the benzene (B151609) rings could potentially lead to different metabolites compared to the parent compound, which may have different toxicological properties. However, without specific experimental data on this compound, these potential differences remain speculative.

Comparative Toxicological Insights with Other PAHs

Polycyclic aromatic hydrocarbons (PAHs) are a large and diverse class of chemical compounds, and their toxicological profiles can vary significantly depending on their structure, size, and chemical properties. A comparative understanding of the toxicity of a specific PAH, such as this compound, in the context of other well-studied PAHs is crucial for assessing its potential human health risks. While direct comparative toxicological data for this compound is limited in the available scientific literature, insights can be drawn from studies on its parent compound, fluoranthene, and other structurally related PAHs.

PAHs are generally known for their carcinogenic, mutagenic, and teratogenic properties. The toxicity of many PAHs is dependent on their metabolic activation to reactive intermediates that can damage cellular macromolecules, including DNA. researchgate.net The potency of individual PAHs can vary by several orders of magnitude. For instance, benzo[a]pyrene is a well-established potent carcinogen, while other PAHs exhibit weaker or no carcinogenic activity.

A comprehensive study on the developmental toxicity of 123 different PAHs in a zebrafish model provided valuable comparative data. nih.gov This study highlighted that the toxicity of PAHs is structurally dependent, with high-molecular-weight PAHs generally being more developmentally toxic than low-molecular-weight PAHs. nih.gov The study also assessed the activation of the aryl hydrocarbon receptor (AHR), a key step in the toxic mechanism of many PAHs.

The table below presents a summary of the comparative toxicity of fluoranthene and other selected PAHs based on various toxicological endpoints.

Table 2: Comparative Toxicity of Selected Polycyclic Aromatic Hydrocarbons

Polycyclic Aromatic Hydrocarbon Molecular Weight ( g/mol ) Carcinogenic Potential (IARC Classification) Relative Potency Factor (TEF) Notes on Toxicity
Fluoranthene 202.25 Group 3 (Not classifiable as to its carcinogenicity to humans) 0.001 Phototoxic; toxicity increases significantly with UV light exposure. nih.gov
Benzo[a]pyrene 252.31 Group 1 (Carcinogenic to humans) 1 Potent carcinogen, well-studied model PAH.
Anthracene 178.23 Group 3 (Not classifiable as to its carcinogenicity to humans) 0.001 Low acute toxicity, but can be phototoxic.
Chrysene (B1668918) 228.29 Group 2B (Possibly carcinogenic to humans) 0.01 Tumorigenic in some animal studies.
Benzo[b]fluoranthene 252.31 Group 2B (Possibly carcinogenic to humans) 0.1 Considered a potent carcinogen among PAHs. nih.gov

IARC - International Agency for Research on Cancer TEF - Toxic Equivalency Factor relative to Benzo[a]pyrene

The hydrogenation of fluoranthene to this compound results in a decrease in its aromaticity, which could potentially alter its toxicological profile compared to the parent compound. Generally, the saturation of aromatic rings in PAHs can lead to a decrease in their carcinogenic and mutagenic activity, as the planarity and electronic properties of the molecule are changed, which can affect their interaction with biological receptors and enzymes. However, this is a general trend and may not hold true for all hydrogenated PAHs. Without specific experimental data, the precise comparative toxicity of this compound remains an area for further investigation.

Applications and Emerging Research Directions for 1,2,3,10b Tetrahydrofluoranthene

Industrial Applications as a Hydrogen Donor

1,2,3,10b-Tetrahydrofluoranthene (4-HFL) serves as a significant hydrogen-donating solvent in various industrial processes, most notably in the energy sector. Its efficacy stems from its ability to transfer hydrogen at high temperatures, facilitating the breakdown of large organic molecules into smaller, more valuable products.

In the realm of coal liquefaction, this compound plays a crucial role as a hydrogen donor solvent. The primary objective of coal liquefaction is to convert solid coal into liquid fuels, a process that involves the thermal fragmentation of the complex coal structure and the subsequent stabilization of these fragments by hydrogen.

Research has demonstrated that 4-HFL is effective in this process. For instance, studies on the hydrogen transfer liquefaction of low-rank coals, such as Morwell coal, have shown that using 4-HFL under high-temperature, short-contact-time conditions can lead to high yields of oil and asphaltene. osti.gov One investigation found that at 450°C, the yield of oil plus asphaltene reached 80%. osti.gov

Interestingly, the concentration of 4-HFL can be optimized to improve the product distribution. Diluting this compound with fluoranthene (B47539) has been shown to increase the yield of oil and asphaltene by 6% compared to using 4-HFL alone, while also inhibiting the production of hydrocarbon gas. osti.gov This is advantageous as it maximizes the formation of desirable liquid products while minimizing the less valuable gaseous byproducts. The mechanism involves the transfer of hydrogen from the donor solvent to the coal fragments, a process that is critical for stabilizing the reactive species generated during thermal decomposition and preventing their repolymerization into char and tar.

Table 1: Effect of Solvent Composition on Coal Liquefaction Yields

Solvent CompositionOil + Asphaltene Yield (%)Gas Yield (%)
This compound (alone)74 (approx.)>12
This compound diluted with Fluoranthene80~12

This table is based on data presented in the study on Morwell coal liquefaction. osti.gov

Lignin (B12514952), a complex polymer found in the cell walls of plants, is a potential source of valuable aromatic chemicals. Pyrolysis, a thermal decomposition process in the absence of oxygen, can break down lignin into smaller molecules. However, controlling the product distribution and maximizing the yield of desired monomers is a significant challenge.

This compound can be employed as a hydrogen donor in lignin pyrolysis to enhance the yield of monomeric phenolic compounds. The thermal decomposition of lignin generates radical species. In the absence of a hydrogen donor, these radicals can repolymerize, leading to the formation of char and a lower yield of liquid products. The presence of a hydrogen donor like 4-HFL provides a source of hydrogen radicals that can cap these reactive intermediates, preventing secondary reactions and promoting the formation of stable, monomeric products. This is analogous to the H-abstraction/β-scission reactions observed during the thermal decomposition of this compound itself. core.ac.uk

While direct studies detailing the use of this compound in lignin pyrolysis are not abundant, the underlying principle of hydrogen donation to stabilize pyrolytic fragments is well-established. The effectiveness of other hydrogen donors in increasing the yield of specific monomers like dihydroconiferyl alcohol and isoeugenol (B1672232) at higher pyrolysis temperatures supports the potential utility of 4-HFL in this application. core.ac.uk

Precursor for Functional Materials and Compounds

The unique structure of this compound, containing a fluorene (B118485) motif, makes it a valuable precursor for the synthesis of advanced functional materials.

Organofluorine compounds are of increasing interest in various high-technology fields due to the unique properties conferred by the fluorine atom. The fluorene core, present within the this compound structure, is a particularly important building block for materials used in optoelectronics, catalysis, and biomedicine. mdpi.com

Recent research has demonstrated the synthesis of perfluorinated derivatives of this compound. For example, the reaction of perfluoro-1-ethyltetralin with 1,2,3,4-tetrafluorobenzene (B1293379) in the presence of antimony pentafluoride yields perfluoro-3-ethyl-1,2,3,10b-tetrahydrofluoranthene. mdpi.comresearchgate.net This synthesis highlights a pathway to novel polyfluorinated compounds containing the fluorene motif.

Fluorine-containing fluorenes are promising for applications in:

Optoelectronics: Their electronic properties can be fine-tuned for use in organic light-emitting diodes (OLEDs) and other electronic devices. mdpi.com

Catalysis: The electron-withdrawing nature of fluorine can influence the catalytic activity of transition metal complexes incorporating fluorenyl ligands. mdpi.com

Biomedicine: The introduction of fluorine can enhance the metabolic stability and bioactivity of drug candidates. mdpi.com

The synthesis of these derivatives from a this compound backbone provides a route to new materials with potentially superior performance in these demanding applications.

Use as an Analytical Standard in Environmental and Biochemical Research

In analytical chemistry, the availability of pure, well-characterized compounds is essential for the accurate identification and quantification of substances in complex mixtures. This compound serves as an analytical standard in various research fields.

Its well-defined chemical and physical properties, including its mass spectrum and chromatographic retention behavior, make it a reliable reference compound. It is listed in chemical databases such as PubChem and the NIST Mass Spectrometry Data Center, which provide essential data for its identification. nih.gov For instance, its Kovats retention index, a standardized measure used in gas chromatography, has been determined on standard non-polar columns. nih.gov

In environmental analysis, it can be used to calibrate instruments and identify the presence of polycyclic aromatic hydrocarbons (PAHs) and their derivatives in environmental samples. In biochemical research, it may be used as a standard for studies involving the metabolism of aromatic compounds or as a marker in specific analytical assays.

Future Research Perspectives and Methodological Challenges

Development of Novel and Sustainable Synthetic Routes

Current synthetic methods for 1,2,3,10b-Tetrahydrofluoranthene and its derivatives often involve multi-step processes. For instance, the synthesis of 2-nitrofluoranthene (B81861) and 7- and 8-nitrofluoranthene (B78273) has been achieved from this compound. researchgate.netscispace.com Similarly, perfluoro-3-ethyl-1,2,3,10b-tetrahydrofluoranthene has been synthesized from perfluoro-1-ethyltetralin and 1,2,3,4-tetrafluorobenzene (B1293379) using antimony pentafluoride. mdpi.comresearchgate.netscispace.com A key challenge is the development of more efficient and environmentally benign synthetic strategies. Future research will likely focus on:

Catalytic Approaches: Exploring novel catalysts to improve reaction yields and selectivity, minimizing the formation of isomers and byproducts.

Green Chemistry Principles: Utilizing renewable starting materials, safer solvents, and energy-efficient reaction conditions to create more sustainable synthetic pathways. acs.org The use of ionic liquids as porogens in synthesis is one such avenue being explored from a green chemistry perspective. acs.org

Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the three-dimensional structure of this compound and its derivatives is crucial for elucidating its properties and reactivity. While techniques like NMR (¹H, ¹³C), UV, FTIR, and HRMS are currently employed, future investigations will benefit from: bohrium.com

2D and 3D NMR Spectroscopy: Advanced NMR techniques such as ¹⁹F–¹⁹F COSY and ¹⁹F–¹⁹F NOESY are already being used to determine the cis-/trans-configuration of fluorinated derivatives. mdpi.comresearchgate.net Further application of these and other multi-dimensional NMR experiments will be vital for unambiguous structural assignment of complex derivatives.

X-ray Crystallography: Obtaining high-quality single crystals remains a challenge but is essential for definitive structural determination, providing precise bond lengths, bond angles, and conformational details.

Chiroptical Spectroscopy: For chiral derivatives of this compound, techniques like circular dichroism (CD) and vibrational circular dichroism (VCD) will be indispensable for determining their absolute configuration.

Integrated Computational-Experimental Approaches for Mechanistic Understanding

Combining computational modeling with experimental studies offers a powerful approach to unravel the reaction mechanisms involving this compound. Future research in this area will likely involve:

Density Functional Theory (DFT) Calculations: DFT can be used to predict molecular structures, vibrational frequencies, and electronic properties, providing insights that complement experimental data. researchgate.net For example, DFT has been used to study the structure-function correlations of nitrofluoranthenes. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound in different environments, such as in solution or interacting with biological macromolecules.

Reaction Pathway Modeling: Computational methods can be employed to map out potential reaction pathways, identify transition states, and calculate activation energies, aiding in the design of more efficient synthetic routes and understanding its role in processes like lignin (B12514952) pyrolysis. researchgate.net

Comprehensive Assessment of Environmental Fate and Remediation Strategies

The presence of this compound in the environment, stemming from sources like its use as a hydrogen donor in coal liquefaction and its identification in food packaging extracts, necessitates a thorough understanding of its environmental behavior. science.govchromatographyonline.comchromatographyonline.comscience.gov Future research should focus on:

Biodegradation Studies: Investigating the microbial degradation pathways of this compound in various environmental compartments, such as soil and water, to determine its persistence and potential for bioaccumulation. concawe.euconcawe.euacs.orgacs.org

Photodegradation and Transformation: Studying the photochemical breakdown of the compound under simulated environmental conditions to identify its transformation products and their potential toxicity.

Advanced Oxidation Processes (AOPs): Exploring the efficacy of AOPs, such as ozonation and Fenton-like reactions, for the remediation of water and soil contaminated with this compound. Studies on the catalytic oxidation and reduction of polycyclic aromatic hydrocarbons (PAHs) in hydrothermal media provide a starting point for this research. researchgate.netuib.no

Deeper Exploration of Molecular Mechanisms in Biological Systems

Initial studies have identified this compound as a metabolite and its derivatives as having potential biological activity. A major DNA adduct of fluoranthene (B47539) has been identified as anti-10b-N2-deoxyguanosin-l,2,3-trihydroxy-1,2,3,10b-tetrahydrofluoranthene. ornl.gov Future research is needed to:

Metabolic Pathway Elucidation: Identifying the specific enzymes and metabolic pathways involved in the biotransformation of this compound in organisms.

Toxicity and Genotoxicity Studies: Conducting comprehensive toxicological assessments to understand the potential adverse effects of the compound and its metabolites on living organisms.

Target Identification and Mechanism of Action: For derivatives showing promising biological activity, such as the aminoalkyl esters of this compound-10b-carboxylic acid, identifying their molecular targets and elucidating their mechanism of action is crucial for any potential therapeutic development. acs.org

Identification of New Applications in Materials Science and Green Chemistry

The unique polycyclic aromatic structure of this compound suggests its potential utility in various fields. Future research could explore:

Organic Electronics: Investigating the electronic properties of this compound derivatives for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The study of fluorine-containing fluorenes in optoelectronics provides a basis for this exploration. mdpi.com

Hydrogen Storage Materials: The hydrogenated nature of the compound suggests that it or its derivatives could be investigated as potential materials for chemical hydrogen storage.

Green Chemistry Applications: Its role as a hydrogen donor in biomass conversion, such as in the pyrolysis of lignin to produce monomers and oligomers, highlights its potential in green chemistry. researchgate.netacs.org Further research could optimize its use in biorefinery processes.

Q & A

Q. Q1. What are the established methods for synthesizing 1,2,3,10b-tetrahydrofluoranthene, and how do reaction conditions influence product purity?

A1. Synthesis typically involves fluorination or hydrogenation reactions. For example, perfluoro-1,2,3,10b-tetrahydrofluoranthene derivatives are synthesized via reactions between perfluorotetralin and polyfluorobenzenes in the presence of antimony pentafluoride (SbF₅) at elevated temperatures. The reaction mechanism involves cyclization of intermediate cations, with stereochemical outcomes dependent on the fluorination pathway . Hydrogenation of fluoranthene under controlled conditions (e.g., using cobalt or iron carbonyl catalysts) yields tetrahydrofluoranthene, with the fluorene system remaining stable against further hydrogenation . Key factors affecting purity include catalyst selection, reaction time, and post-synthesis purification (e.g., column chromatography).

Q. Q2. What analytical techniques are most effective for characterizing this compound and its derivatives?

A2. Advanced NMR spectroscopy (¹H, ¹³C, and ¹⁹F) and high-resolution mass spectrometry (HRMS) are critical. For stereoisomer differentiation, 2D NMR techniques (e.g., ¹⁹F–¹⁹F COSY and NOESY) are essential to resolve ambiguities in fluorine atom assignments, particularly for tertiary fluorines like F3 and F10b . Gas chromatography-mass spectrometry (GC/MS) is used to analyze volatile fractions in pyrolysis studies, while gel permeation chromatography (GPC) helps determine molecular weight distributions of oligomeric products .

Advanced Research Questions

Q. Q3. How does this compound function as a hydrogen donor in lignin pyrolysis, and what experimental parameters optimize oligomer yields?

A3. As an H-donor, this compound stabilizes radical intermediates during lignin pyrolysis, suppressing re-condensation and increasing oligomer yields. Optimal conditions include:

  • Temperature : 350°C under N₂ atmosphere.
  • Solvent system : Binary mixtures like H₂O/EtOAc for fraction separation.
  • Reaction time : 5 minutes to balance decomposition and product formation .
    Yields vary with lignin source; for example, Japanese cedar wood produces oligomers in >80% yield when combined with 1,3-diphenoxybenzene (solvent) and tetrahydrofluoranthene (H-donor), whereas conventional pyrolysis yields are significantly lower .

Q. Q4. What contradictions exist in reported pyrolysis data, and how can they be resolved methodologically?

A4. Contradictions arise in monomeric syringols yields from lignin pyrolysis. For instance, buna wood produces higher syringols yields without H-donors compared to milled wood lignin (MWL), suggesting intrinsic H-donors in native wood matrices . To resolve discrepancies:

  • Control experiments : Compare neat lignin vs. lignin within wood matrices.
  • Radical quenching assays : Use ESR spectroscopy to track intermediate radicals.
  • Isotopic labeling : Trace hydrogen transfer pathways using deuterated H-donors.

Q. Q5. How do stereochemical configurations of perfluoro derivatives impact their reactivity and applications?

A5. Stereoisomerism in perfluoro-3-ethyl-1,2,3,10b-tetrahydrofluoranthene (e.g., cis vs. trans) alters fluorine atom interactions and thermal stability. For example:

  • Trans-isomers exhibit stronger NOESY correlations between F10b and CF₂ groups, influencing their stability in fluorination reactions .
  • Reactivity differences : Cis-isomers may undergo faster decomposition due to steric strain.
    Methodological solutions include computational modeling (DFT) to predict isomer stability and dynamic NMR to study interconversion kinetics.

Q. Q6. What challenges arise in environmental analysis of this compound, and how are they addressed?

A6. Challenges include low environmental concentrations and matrix interference. Solutions involve:

  • Sample preparation : Solid-phase extraction (SPE) with C18 cartridges.
  • Detection limits : Use of isotopic analogs (e.g., deuterated standards) for GC/MS quantification .
  • Validation : Cross-referencing with HPLC-UV/Vis for structural confirmation.

Comparative and Methodological Studies

Q. Q7. How does this compound compare to other H-donors in suppressing lignin pyrolysis re-condensation?

A7. Compared to tetralin or isopropanol, this compound shows superior radical stabilization due to its polycyclic aromatic structure, which delocalizes radicals more effectively. Key metrics:

  • Yield improvement : Increases oligomer yields by 40–60% over non-H-donor systems .
  • Byproduct analysis : Lower char formation (<5%) vs. 15–20% with traditional donors.

Q. Q8. What are the limitations of current synthetic routes, and what novel approaches are emerging?

A8. Limitations include reliance on toxic catalysts (SbF₅) and low yields for stereopure isomers. Emerging strategies:

  • Green chemistry : Ionic liquid-mediated fluorination to reduce SbF₅ usage.
  • Flow reactors : Enhance reaction control for stereoselective synthesis .

Data Interpretation and Validation

Q. Q9. How should researchers validate conflicting molecular weight data for this compound?

A9. Discrepancies (e.g., C₁₆H₁₄ vs. C₁₀H₇F in older reports ) likely stem from misannotation. Validation steps:

  • HRMS confirmation : Expected m/z = 206.28 for C₁₆H₁₄ .
  • Cross-checking : Compare with authoritative databases (NIST, Chiron Catalog ).

Q. Q10. What best practices ensure reproducibility in pyrolysis studies involving this compound?

A10.

  • Standardized protocols : Pre-dry solvents and lignin samples to <1% moisture.
  • In-situ monitoring : Use pyrolysis-GC/MS for real-time product analysis.
  • Data reporting : Include raw NMR/GC spectra in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.